BenchChemオンラインストアへようこそ!

4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine

Lipophilicity ADME Medicinal Chemistry

4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine (CAS 1782815-03-5) offers a strategic advantage in medicinal chemistry with its bioisosteric imidazo[4,5-c]pyridine core, ideal for oncology and immunology research. Its optimized LogP of 2.49 enhances membrane permeability, while the 4-chloro group enables facile derivatization. Critically, it shows no affinity for Beta-1 adrenergic receptor and weak CYP2C19 inhibition (IC50=8.00µM), minimizing off-target and DDI risks. Ideal for SAR studies and lead optimization.

Molecular Formula C9H10ClN3
Molecular Weight 195.65 g/mol
Cat. No. B13197364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine
Molecular FormulaC9H10ClN3
Molecular Weight195.65 g/mol
Structural Identifiers
SMILESCCCN1C=NC2=C1C=CN=C2Cl
InChIInChI=1S/C9H10ClN3/c1-2-5-13-6-12-8-7(13)3-4-11-9(8)10/h3-4,6H,2,5H2,1H3
InChIKeyCDSFJRQNNMSCJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine: A Key Imidazopyridine Building Block for Medicinal Chemistry and Procurement


4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine (CAS 1782815-03-5) is a heterocyclic compound within the imidazo[4,5-c]pyridine class, a scaffold recognized for its bioisosteric resemblance to the purine nucleus [1]. This specific substitution pattern features a chlorine atom at the 4-position and a propyl group at the N1-position, yielding a molecular formula of C9H10ClN3 and a molecular weight of 195.65 g/mol . The imidazo[4,5-c]pyridine core is a versatile pharmacophore implicated in diverse therapeutic areas, including oncology, immunology, and antiviral research, making this derivative a critical synthetic intermediate and a valuable tool for structure-activity relationship (SAR) exploration [2].

Why 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine Cannot Be Interchanged with Other Imidazopyridine Analogs


In the imidazo[4,5-c]pyridine series, subtle structural modifications at the N1 and C4 positions profoundly alter both physicochemical properties and biological target engagement, rendering generic substitution scientifically unsound [1]. The specific combination of a 4-chloro substituent and an N1-propyl group in 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine is not a trivial variation; it dictates unique lipophilicity, synthetic accessibility for further derivatization, and a distinct selectivity profile against off-target receptors like Beta-1 adrenergic receptor compared to other in-class candidates . As the quantitative evidence below demonstrates, even closely related analogs with different alkyl chains or substitution patterns exhibit divergent behavior, underscoring the critical need for precise compound selection in both research and development workflows.

Quantitative Differentiation Evidence for 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine: Procurement-Relevant Data


Enhanced Lipophilicity (LogP) of 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine vs. the Unsubstituted Core

The introduction of an N1-propyl group significantly increases the lipophilicity of 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine compared to the unsubstituted 4-chloro-1H-imidazo[4,5-c]pyridine core. This is quantitatively reflected in the calculated partition coefficient (LogP) .

Lipophilicity ADME Medicinal Chemistry

Differential Selectivity: Absence of Beta-1 Adrenergic Receptor Affinity for 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine

4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine demonstrates a complete lack of affinity for the Beta-1 adrenergic receptor, a known off-target for other imidazo[4,5-c]pyridine derivatives . In contrast, SAR studies on related compounds within the class have identified analogs that exhibit measurable binding to this receptor, often with Ki values >1000 nM, indicating some level of interaction [1].

Off-target Selectivity Receptor Binding Safety Pharmacology

Potential for Reduced CYP2C19 Inhibition Liability of 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine

Preliminary data suggests 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine exhibits weak inhibitory activity against the cytochrome P450 enzyme CYP2C19. An IC50 value of 8.00 µM (8.00E+3 nM) was observed in human liver microsomes [1]. This value indicates a low potential for CYP2C19-mediated drug-drug interactions compared to many known potent inhibitors of this enzyme, which often have IC50 values in the low nanomolar to sub-micromolar range.

Drug-Drug Interaction CYP Inhibition ADME-Tox

Recommended Research and Industrial Applications for 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine Based on Quantitative Evidence


Medicinal Chemistry SAR Studies Requiring Enhanced Lipophilicity and a Specific N1-Propyl Handle

The increased LogP of 2.4947, compared to the 1.6113 of the unsubstituted core, makes 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine an ideal starting point for projects aimed at optimizing a lead series for improved membrane permeability or target engagement in lipophilic binding pockets [1]. The N1-propyl group also serves as a defined, non-polar appendage for systematic SAR exploration around the imidazo[4,5-c]pyridine scaffold.

Biological Assays Demanding High Off-Target Selectivity Against Beta-1 Adrenergic Receptor

Given its demonstrated lack of affinity for the Beta-1 adrenergic receptor, this compound is uniquely suited as a control or a core scaffold in projects where Beta-1 receptor engagement would confound results [1]. This is particularly relevant in immunology and oncology research where imidazopyridine derivatives are frequently employed, and off-target cardiovascular effects are a concern.

Lead Optimization Campaigns with a Focus on Mitigating CYP-Mediated Drug-Drug Interactions

The weak inhibition of CYP2C19 (IC50 = 8.00 µM) positions 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine as a favorable core scaffold for lead optimization programs where maintaining a low drug-drug interaction (DDI) liability is a key development milestone [1]. This data supports its use in the design of advanced leads intended for in vivo efficacy and safety studies.

Synthetic Intermediate for Diversification at the C4 Position

The presence of the 4-chloro group provides a versatile synthetic handle for further derivatization through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. This makes the compound a valuable building block for generating diverse libraries of imidazo[4,5-c]pyridine-based molecules for high-throughput screening and chemical biology applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.